molecular formula C19H22N2O2 B5828957 3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide

3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B5828957
M. Wt: 310.4 g/mol
InChI Key: JWBCXJKBFAXLNK-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl groups at positions 3 and 5, and a morpholinyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholin-4-yl)aniline to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)benzenesulfonamide
  • N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-5-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(morpholin-4-ylmethyl)-[1,1’-biphenyl]-3-carboxamide

Uniqueness

3,5-dimethyl-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the morpholinyl group. This structural feature can influence its chemical reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-11-15(2)13-16(12-14)19(22)20-17-5-3-4-6-18(17)21-7-9-23-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBCXJKBFAXLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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